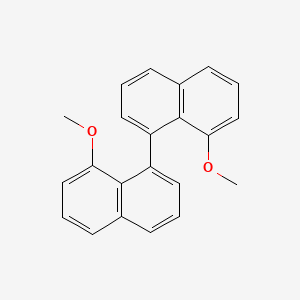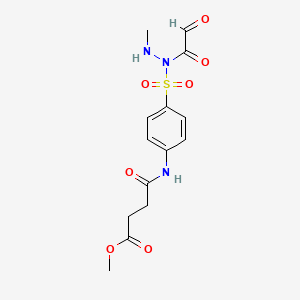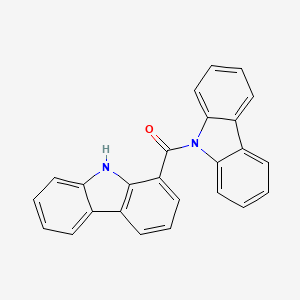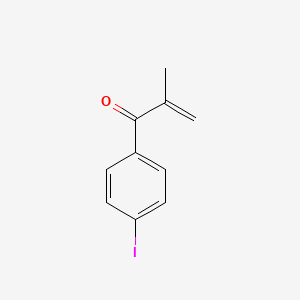silane CAS No. 79841-59-1](/img/structure/B14427896.png)
[3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-yl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is an organosilicon compound characterized by the presence of a thiirane ring and multiple aromatic groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with a thiirane derivative in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the quality and purity of the final product.
Types of Reactions:
Oxidation: The thiirane ring in 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to reflux conditions.
Substitution: Nitric acid, halogens; room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitrated or halogenated aromatic derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound’s potential bioactivity is being explored in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In materials science, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance material performance.
Mécanisme D'action
The mechanism by which 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The thiirane ring and aromatic groups can participate in binding interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparaison Avec Des Composés Similaires
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylgermane: Similar structure but with a germanium atom instead of silicon.
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylstannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its germanium and tin analogs. The silicon atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
79841-59-1 |
|---|---|
Formule moléculaire |
C25H28O2SSi |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
[3,3-bis(4-methoxyphenyl)-2-phenylthiiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C25H28O2SSi/c1-26-22-15-11-19(12-16-22)24(20-13-17-23(27-2)18-14-20)25(28-24,29(3,4)5)21-9-7-6-8-10-21/h6-18H,1-5H3 |
Clé InChI |
AJTHCWOJQSTLHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C(S2)(C3=CC=CC=C3)[Si](C)(C)C)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)



![3-[(2H-1,3-Benzodioxol-5-yl)oxy]propanoic acid](/img/structure/B14427852.png)



![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)


![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
